3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
Overview
Description
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone: is an organic compound known for its sweet aroma. It is a derivative of vanillin, containing a hydroxy group and a propionyl group. The chemical formula for this compound is C10H12O4 , and it has a molecular weight of 196.2 g/mol . This compound is soluble in ethanol and ether solvents and has a melting point of 109-110°C .
Scientific Research Applications
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as an analytical standard.
Industry: It is used in the production of fragrances and flavoring agents due to its sweet aroma.
Mechanism of Action
Target of Action
Beta-Hydroxypropiovanillone is a natural compound that primarily targets α-glucosidase , an enzyme involved in the breakdown of carbohydrates .
Mode of Action
Beta-Hydroxypropiovanillone interacts with α-glucosidase, exerting significant concentration-dependent inhibitory effects . The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme’s activity, is reported to be 257.8 μg/mL .
Biochemical Pathways
In the biochemical pathway, Beta-Hydroxypropiovanillone is oxidized to vanilloyl acetic acid (VAA) via vanilloyl acetaldehyde (VAL) . The resulting VAA is further converted into vanillate through the activation of VAA by coenzyme A . This pathway is also applicable to a syringyl-type Beta-Hydroxypropiovanillone analog, β-hydroxypropiosyringone (HPS) .
Pharmacokinetics
Its solubility in various solvents such as ethanol and ether suggests that it may have good bioavailability.
Result of Action
The inhibition of α-glucosidase by Beta-Hydroxypropiovanillone can potentially impact carbohydrate metabolism, as α-glucosidase plays a crucial role in the breakdown of carbohydrates into simple sugars . .
Action Environment
It is generally considered safe under normal usage conditions . It is soluble in ethanol and ether , suggesting that its action might be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
Beta-Hydroxypropiovanillone interacts with several enzymes and proteins in the biochemical reactions. In Sphingobium sp. strain SYK-6, beta-Hydroxypropiovanillone is converted into achiral beta-Hydroxypropiovanillone via three stereospecific reaction steps . The enzyme HpvZ, which belongs to the glucose-methanol-choline oxidoreductase family, is essential for the conversion of beta-Hydroxypropiovanillone .
Cellular Effects
Beta-Hydroxypropiovanillone influences cell function by interacting with various cellular processes. It is oxidized to vanilloyl acetic acid (VAA) via vanilloyl acetaldehyde (VAL) in SYK-6 cells . The resulting VAA is further converted into vanillate through the activation of VAA by coenzyme A .
Molecular Mechanism
The molecular mechanism of beta-Hydroxypropiovanillone involves binding interactions with biomolecules and changes in gene expression. HpvZ, produced in Escherichia coli, oxidizes both beta-Hydroxypropiovanillone and other 3-phenyl-1-propanol derivatives . HpvZ localizes to both the cytoplasm and membrane of SYK-6 and uses ubiquinone derivatives as electron acceptors .
Metabolic Pathways
Beta-Hydroxypropiovanillone is involved in the metabolic pathways of lignin degradation. It interacts with enzymes such as HpvZ and multiple aldehyde dehydrogenase (ALDH) genes, including SLG_20400 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone can be synthesized through chemical synthesis. One common method involves the reaction between p-hydroxybenzaldehyde and acrylic acid . The reaction typically occurs under acidic conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced as an analytical standard or for research purposes .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanilloyl acetic acid through intermediate steps involving vanilloyl acetaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Vanilloyl acetic acid.
Reduction: Corresponding alcohols.
Substitution: Derivatives with substituted functional groups.
Comparison with Similar Compounds
beta-Hydroxypropiosyringone: Similar in structure but contains additional methoxy groups.
Vanillin: The parent compound, lacking the hydroxy and propionyl groups.
p-Hydroxybenzaldehyde: A precursor in the synthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its sweet aroma and solubility in organic solvents make it valuable in the fragrance and flavoring industry .
Properties
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCPMSUBVRGTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176366 | |
Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-18-1 | |
Record name | β-Hydroxypropiovanillone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of β-Hydroxypropiovanillone in bacterial lignin degradation?
A1: Research suggests that β-Hydroxypropiovanillone is a key intermediate in the bacterial catabolism of lignin, a complex aromatic polymer found in plant cell walls. Studies on Pseudomonas acidovorans D3, a bacterium capable of utilizing lignin model compounds as sole carbon and energy sources, revealed the presence of β-Hydroxypropiovanillone in cultures grown on these compounds []. Specifically, it appears to be formed during the degradation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and its 4-hydroxy analogue. The bacterium further metabolizes β-Hydroxypropiovanillone to acetovanillone, ultimately leading to the formation of veratric acid [].
Q2: In what plant species has β-Hydroxypropiovanillone been identified?
A2: β-Hydroxypropiovanillone has been isolated from several plant species, indicating its presence in various botanical families. Recent studies have reported its isolation from the stem bark of Trewia nudiflora [], the roots of Dendropanax chevalieri [], and the aerial parts of Saussurea deltoidea []. These findings suggest that β-Hydroxypropiovanillone might play diverse roles in plant physiology and defense mechanisms.
Q3: What are the potential applications of research on β-Hydroxypropiovanillone and related lignin degradation pathways?
A3: Understanding the metabolic pathways involved in lignin degradation by microorganisms like Pseudomonas acidovorans D3 has significant implications for various biotechnological applications. For instance, it can contribute to developing efficient bioconversion processes for lignin, a major component of lignocellulosic biomass, into valuable biofuels and bioproducts. Additionally, elucidating the enzymes involved in these pathways could lead to novel biocatalysts for the sustainable production of aromatic compounds with industrial applications [].
Q4: Are there any analytical methods available for detecting and quantifying β-Hydroxypropiovanillone in plant extracts or bacterial cultures?
A4: While specific details regarding validated analytical methods for β-Hydroxypropiovanillone quantification are not extensively described in the provided research, several studies utilize a combination of techniques for its isolation and identification. These include:
- Chromatographic techniques: Silica gel column chromatography, Sephadex LH-20 column chromatography, and reversed-phase HPLC are commonly employed for separating β-Hydroxypropiovanillone from other compounds in complex mixtures [, , , ].
- Spectroscopic analyses: Structure elucidation of β-Hydroxypropiovanillone relies heavily on spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming its identity [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.